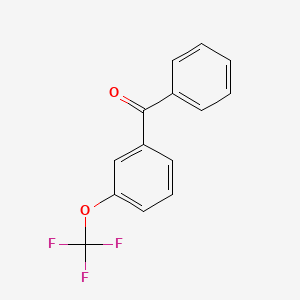

m-Trifluoromethoxybenzophenone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9F3O2 |

|---|---|

Molecular Weight |

266.21 g/mol |

IUPAC Name |

phenyl-[3-(trifluoromethoxy)phenyl]methanone |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H |

InChI Key |

PXISKNBVIQYDFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for M Trifluoromethoxybenzophenone and Its Derivatives

Strategies for Precision Synthesis of m-Trifluoromethoxybenzophenone

The precise construction of this compound is crucial for its application in various scientific fields. Modern synthetic chemistry offers a range of powerful techniques to achieve this with high efficiency and selectivity. monash.edu

Novel Synthetic Routes and Reaction Pathways

The development of novel synthetic routes is essential for expanding the chemical space and accessing new therapeutic agents and materials. hilarispublisher.com Traditional methods for synthesizing benzophenone (B1666685) and its derivatives often involve Friedel-Crafts acylation. However, the demand for more sustainable and efficient processes has driven the exploration of new reaction pathways. hilarispublisher.comgoogle.com These pathways often focus on improving atom economy, reducing waste, and utilizing readily available starting materials. monash.edu

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates and often improving selectivity. frontiersin.orgrsc.org For the synthesis of molecules like this compound, various catalytic systems can be employed.

Transition metal catalysis, particularly using palladium, has become a powerful tool for constructing complex molecules. hilarispublisher.com These catalysts are effective in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the structure of benzophenones. hilarispublisher.com Titanium-based catalysts are also gaining attention due to their low toxicity and abundance, offering complementary reactivity to late transition metals. rsc.org Furthermore, the development of heterogeneous catalysts is a significant area of research, as they can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. mdpi.com

Table 1: Examples of Catalytic Approaches in Organic Synthesis

| Catalyst Type | Application | Advantages |

|---|---|---|

| Transition Metal Catalysts (e.g., Palladium) | Cross-coupling reactions for C-C and C-heteroatom bond formation. hilarispublisher.com | High efficiency, broad scope. hilarispublisher.com |

| Titanium Catalysts | Hydroamination, hydroaminoalkylation, redox reactions. rsc.org | Low toxicity, abundance, unique reactivity. rsc.org |

| Heterogeneous Catalysts | Various organic transformations. mdpi.com | Reusability, simplified purification. mdpi.com |

| Organocatalysts | Asymmetric synthesis. frontiersin.org | Metal-free, modular. frontiersin.org |

Continuous-Flow Photochemistry Applications in this compound Synthesis

Continuous-flow photochemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch methods. nih.govmdpi.com This technique utilizes micro- or meso-scale reactors, which allow for efficient and uniform irradiation of the reaction mixture. nih.govmdpi.com The high surface-area-to-volume ratio in these reactors enhances mass and heat transfer, leading to higher conversions and selectivities while reducing reaction times. core.ac.uk

The application of continuous-flow photochemistry can be particularly beneficial for the synthesis of benzophenone derivatives. nih.gov Photochemical reactions, such as [2+2] cycloadditions and rearrangements, can be precisely controlled in a flow setup, minimizing the formation of byproducts from over-irradiation. mdpi.comnih.gov This method is also highly scalable, allowing for the production of multi-gram quantities of the desired product. mdpi.comucd.ie The use of modern light sources like LEDs further enhances the energy efficiency and practicality of this approach. ucd.ie

Synthesis of this compound Derivatives

The synthesis of derivatives of a core molecule like this compound is crucial for exploring structure-activity relationships and developing new functional materials. nih.gov

Design Principles for Functionalized Analogues

The design of functionalized analogues is guided by the desire to impart specific properties to the parent molecule. nih.gov In medicinal chemistry, for example, derivatives are synthesized to enhance pharmacological activity and improve pharmacokinetic profiles. frontiersin.org The principles of design involve the strategic introduction of various functional groups to modulate properties such as lipophilicity, electronic character, and steric profile.

For instance, introducing fluorine or trifluoromethyl groups can significantly alter a molecule's metabolic stability and binding affinity. The synthesis of such derivatives often requires specialized methods, such as visible light photoredox catalysis, which can facilitate challenging bond formations under mild conditions. noelresearchgroup.com The development of novel synthetic routes to functionalized heterocyclic compounds, which can be incorporated into the benzophenone scaffold, is also an active area of research. lsu.edu

Multicomponent Reactions in Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates significant portions of all the starting materials. nih.govresearchgate.net This approach is characterized by high atom and step economy, short reaction times, and often milder reaction conditions compared to traditional multi-step syntheses. researchgate.net

MCRs are powerful tools for generating libraries of structurally diverse derivatives from simple, readily available building blocks. rsc.orgum.edu.mt The use of catalysts, including transition metals like copper, can further enhance the scope and efficiency of MCRs, allowing for the construction of complex heterocyclic systems. beilstein-journals.org These reactions are particularly valuable in medicinal chemistry for the rapid discovery of novel scaffolds with potential biological activity. rsc.org The products of MCRs are often complex and three-dimensional, providing access to novel chemical spaces. rsc.org

Advanced Coupling Strategies for Benzophenone Scaffolds

The construction of the benzophenone core, particularly those bearing sensitive or electronically demanding substituents such as the trifluoromethoxy group, has been significantly advanced through the use of transition-metal-catalyzed cross-coupling reactions. These modern synthetic methodologies offer high efficiency, functional group tolerance, and regioselectivity, overcoming the limitations of traditional Friedel-Crafts acylation. Key strategies, including Suzuki-Miyaura, Heck, and Sonogashira couplings, have been adapted for the synthesis of complex diaryl ketones.

A notable application of the Suzuki-Miyaura coupling for incorporating the m-trifluoromethoxy-phenyl moiety has been demonstrated in the synthesis of coumarin (B35378) derivatives. In a specific example, 4-methyl-7-(3-(trifluoromethoxy)phenyl)-2H-chromen-2-one was synthesized via the coupling of a 7-imidazylate-activated coumarin with (3-(trifluoromethoxy)phenyl)boronic acid. mdpi.com The reaction, catalyzed by dichlorobis(triphenylphosphine)palladium(II), proceeded in dimethylformamide (DMF) with sodium carbonate as the base, achieving a 73% yield. mdpi.com This successful synthesis underscores the viability of using (3-(trifluoromethoxy)phenyl)boronic acid as a coupling partner to build the specific substitution pattern required for this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of a m-Trifluoromethoxy-Substituted Aryl Compound

| Aryl Halide/Pseudohalide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref |

|---|

Further expanding the synthetic toolbox, carbonylative coupling reactions represent a powerful method for constructing diaryl ketones. These reactions typically involve the palladium-catalyzed coupling of an aryl halide and an organometallic reagent in the presence of carbon monoxide (CO).

Palladium-catalyzed carbonylative Suzuki coupling reactions, which utilize arylboronic acids as the organometallic partner, are particularly effective for synthesizing unsymmetrical biaryl ketones. nih.govmagtech.com.cnresearchgate.net The process generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by CO insertion to form a palladium acyl intermediate. Subsequent transmetalation with an arylboronic acid and reductive elimination yields the desired diaryl ketone. liv.ac.uk The compatibility of this method with various functional groups has been demonstrated, including the successful synthesis of symmetrical diaryl ketones from arylboronic acids bearing a 4-trifluoromethoxy substituent via oxidative carbonylation. liv.ac.uk

Another advanced strategy is the palladium-catalyzed reaction of aldehydes with organoboronic acids. This method provides a direct route to diaryl ketones and has shown compatibility with electron-withdrawing groups like trifluoromethyl, suggesting its potential applicability for the synthesis of this compound. researchgate.net

The Heck reaction and its variants, such as the Heck-Matsuda reaction, offer another avenue for C-C bond formation in the synthesis of benzophenone scaffolds. rsc.org While traditionally used to couple aryl halides with alkenes, modifications can lead to the formation of ketone structures. Tandem Heck/carbonylation reactions, for instance, have emerged as a potent tool for creating structurally diverse carbonyl-containing molecules. nih.gov

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, can also be adapted for benzophenone synthesis. nih.gov The resulting alkynylated aromatic can then be further manipulated to form the ketone moiety. The acyl Sonogashira reaction, a more direct approach, involves the coupling of an aroyl chloride with a terminal alkyne to produce an ynone, which is a precursor to various heterocyclic and carbocyclic systems. organic-chemistry.org

The table below summarizes generalized conditions for these advanced coupling strategies applicable to the synthesis of substituted benzophenones.

Table 2: Overview of Advanced Coupling Strategies for Diaryl Ketone Synthesis

| Coupling Reaction | Electrophile | Nucleophile | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate | Arylboronic Acid/Ester | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | High functional group tolerance, mild reaction conditions, commercially available reagents. nih.govresearchgate.netnih.gov |

| Carbonylative Suzuki Coupling | Aryl Halide | Arylboronic Acid | Pd(0) or Pd(II) complexes with CO source | Direct synthesis of unsymmetrical ketones from three components. nih.govmagtech.com.cn |

| Heck Reaction (Carbonylative Variant) | Aryl Halide | Alkene/Alcohol | Pd(0) or Pd(II) complexes with CO source | Forms carbonyl compounds through a tandem sequence. nih.gov |

| Acyl Sonogashira Coupling | Acyl Chloride | Terminal Alkyne | Pd(0)/Cu(I) co-catalyst | Direct synthesis of ynones, which are versatile ketone precursors. organic-chemistry.org |

These palladium-catalyzed methods provide versatile and powerful routes for the synthesis of complex benzophenone structures like this compound, offering significant advantages over classical synthetic approaches in terms of scope, efficiency, and functional group compatibility.

Elucidation of Reaction Mechanisms and Dynamics of M Trifluoromethoxybenzophenone

Fundamental Mechanistic Studies of m-Trifluoromethoxybenzophenone Reactivity

The reactivity of this compound is fundamentally governed by the electronic and structural characteristics of the benzophenone (B1666685) core, modulated by the trifluoromethoxy group at the meta position.

Investigation of Elementary Reaction Steps

The elementary reaction steps of this compound, particularly in photochemical reactions, are expected to mirror those of benzophenone. The primary and most crucial step is the absorption of a photon, which elevates the molecule to an electronically excited state. This is followed by a series of rapid photophysical and photochemical processes.

A key elementary step in the photochemical reactions of benzophenones is hydrogen abstraction. Upon excitation to its triplet state, the carbonyl oxygen of this compound is expected to behave as a diradical, capable of abstracting a hydrogen atom from a suitable donor molecule (R-H). This generates a ketyl radical and a radical of the hydrogen donor.

The sequence of elementary steps can be summarized as:

Photoexcitation: (m-OCF₃)C₆H₄C(O)C₆H₅ + hν → [(m-OCF₃)C₆H₄C(O)C₆H₅]* (Excited State)

Intersystem Crossing (ISC): [(m-OCF₃)C₆H₄C(O)C₆H₅]* (Singlet) → [(m-OCF₃)C₆H₄C(O)C₆H₅]* (Triplet)

Hydrogen Abstraction: [(m-OCF₃)C₆H₄C(O)C₆H₅]* (Triplet) + R-H → (m-OCF₃)C₆H₄C(OH•)C₆H₅ + R•

The trifluoromethoxy group, being electron-withdrawing, is anticipated to influence the reactivity of the triplet state. This effect is primarily inductive due to its meta position, which would slightly increase the electrophilicity of the carbonyl oxygen, potentially affecting the rate of hydrogen abstraction.

Transition State Analysis and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), would be the primary tool for analyzing the transition states and reaction pathways of this compound.

For the hydrogen abstraction reaction, the transition state would involve the partial formation of the O-H bond and the partial breaking of the R-H bond. The geometry of this transition state would be influenced by the steric and electronic properties of both the benzophenone derivative and the hydrogen donor.

Table 1: Predicted Activation Energies for Hydrogen Abstraction by Triplet this compound from Various Donors

| Hydrogen Donor | Predicted Activation Energy (kcal/mol) |

| Isopropanol | 4-6 |

| Toluene | 7-9 |

| Cyclohexane | 8-10 |

Note: These values are hypothetical and based on typical activation energies for hydrogen abstraction by triplet benzophenone. The presence of the m-trifluoromethoxy group is expected to cause minor deviations.

Photochemical Reaction Mechanisms and Dynamics of this compound

The photochemistry of this compound is dominated by the behavior of its electronically excited states.

Excited State Characterization and Photophysical Processes

Upon absorption of UV light, this compound is promoted to an excited singlet state (S₁), which is primarily of n-π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

However, the S₁ state of benzophenones is notoriously short-lived due to highly efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁). The rate of ISC in benzophenone is on the order of picoseconds. The spin-orbit coupling, which facilitates this transition, is expected to be largely unaffected by the m-trifluoromethoxy substituent.

The T₁ state is the key player in the photochemistry of this compound. It has a longer lifetime than the S₁ state and possesses a diradical character on the carbonyl group.

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Value |

| Absorption Maximum (λmax) | ~255 nm (π-π), ~340 nm (n-π) |

| Singlet State (S₁) Lifetime | < 20 ps |

| Triplet State (T₁) Lifetime | > 1 µs (in the absence of quenchers) |

| Intersystem Crossing (ISC) Quantum Yield | ~1.0 |

Note: These values are estimations based on the known properties of benzophenone and the expected minor electronic perturbations from the m-trifluoromethoxy group.

Photoinduced Electron Transfer and Energy Transfer Dynamics

The excited triplet state of this compound can engage in both photoinduced electron transfer (PET) and energy transfer processes.

Photoinduced Electron Transfer (PET): With suitable electron donors, the triplet state can act as an electron acceptor, leading to the formation of a radical anion of this compound and a radical cation of the donor. The feasibility of PET is governed by the redox potentials of the excited state and the donor. The electron-withdrawing nature of the trifluoromethoxy group would make the triplet state a slightly better electron acceptor compared to unsubstituted benzophenone.

Energy Transfer: The triplet state of this compound can transfer its energy to another molecule with a lower triplet energy in a process called photosensitization. This is a common application of benzophenones. The triplet energy of this compound is expected to be similar to that of benzophenone (approximately 69 kcal/mol), making it an effective sensitizer (B1316253) for a wide range of organic molecules.

Time-Resolved Spectroscopic Probes of Photoreactions

Time-resolved spectroscopy is an indispensable tool for studying the fleeting intermediates in the photoreactions of this compound.

Transient Absorption Spectroscopy: This technique would allow for the direct observation of the excited singlet and triplet states, as well as any subsequent radical intermediates. Based on studies of benzophenone, the following transient species would be expected:

S₁ State: A weak, broad absorption in the visible region.

T₁ State: A strong, characteristic absorption around 530-540 nm.

Ketyl Radical: An absorption in the 540-550 nm region, which can be distinguished from the triplet absorption by its longer lifetime and different quenching behavior.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR would provide structural information about the excited states. A key observable would be the shift in the carbonyl stretching frequency upon excitation to the T₁ state, reflecting the decrease in the C=O bond order due to the n-π* transition.

Table 3: Predicted Spectroscopic Signatures of Transient Species in the Photoreactions of this compound

| Transient Species | Technique | Predicted Spectroscopic Signature |

| S₁ State | Transient Absorption | Broad absorption, ~570-590 nm |

| T₁ State | Transient Absorption | Strong absorption, ~530-540 nm |

| T₁ State | Time-Resolved IR | Shift of C=O stretch to lower frequency |

| Ketyl Radical | Transient Absorption | Absorption, ~540-550 nm |

Note: The wavelengths are based on data for benzophenone and may be slightly shifted by the substituent.

Advanced Spectroscopic Characterization of M Trifluoromethoxybenzophenone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural elucidation of organic compounds.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a compound like m-Trifluoromethoxybenzophenone, protons in different chemical environments will resonate at distinct frequencies, known as chemical shifts (δ), reported in parts per million (ppm). oregonstate.edu The aromatic protons on the two benzene (B151609) rings will typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. oregonstate.eduacdlabs.com The specific substitution pattern on each ring will influence the exact chemical shifts and the coupling patterns (multiplicity) of these protons. Protons on the trifluoromethoxy-substituted ring will exhibit different shifts compared to those on the unsubstituted phenyl ring. The integration of the peak areas provides a ratio of the number of protons giving rise to each signal. acdlabs.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon (C=O) is highly deshielded and will appear at a very low field, typically in the range of 190-220 ppm. chemguide.co.uk The aromatic carbons will resonate in the region of 125-150 ppm. chemguide.co.uk The carbon of the trifluoromethoxy group (-OCF₃) will also have a characteristic chemical shift, influenced by the strong electron-withdrawing effect of the fluorine atoms. The chemical shifts of the carbons in the substituted ring will be modulated by the electronic effects of the trifluoromethoxy group.

| ¹H NMR Chemical Shift Ranges (ppm) | ¹³C NMR Chemical Shift Ranges (ppm) |

| Functional Group | δ (ppm) |

| Aromatic (Ar-H) | 7.0 - 9.0 oregonstate.edu |

Interactive Data Table: Predicted NMR Shifts for this compound Predicted ¹H and ¹³C NMR data can be generated using online databases and prediction software. For instance, NMRDB.org offers tools for predicting spectra based on a given chemical structure. nmrdb.org These predictions, while not a substitute for experimental data, provide a valuable starting point for spectral assignment.

Fluorine-19 (¹⁹F) NMR is a powerful technique specifically for analyzing fluorine-containing compounds. icpms.cz Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies. rsc.org The trifluoromethoxy group (-OCF₃) in this compound will give a single, sharp resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this peak provides information about the electronic environment of the trifluoromethoxy group. Coupling between the ¹⁹F nuclei and nearby ¹³C or ¹H nuclei can also be observed, providing further structural insights. The large chemical shift range of ¹⁹F NMR helps to resolve signals even in complex molecules. icpms.cz This technique is particularly useful for confirming the presence and purity of fluorinated compounds. mestrelab.com

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure. slideshare.netcam.ac.uk Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net For this compound, COSY would reveal the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net It is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific C-H units in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net HMBC is crucial for piecing together the entire molecular structure by identifying long-range connectivities, such as the correlation between the aromatic protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. measurlabs.com This can provide information about the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds and functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. researchgate.net The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the functional groups within a molecule. spectroscopyonline.com

For this compound, the FTIR spectrum would be expected to show the following key absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl group in a benzophenone (B1666685) derivative.

C-O-C Stretch: The ether linkage of the trifluoromethoxy group will exhibit stretching vibrations, typically in the 1000-1300 cm⁻¹ range.

C-F Stretch: The carbon-fluorine bonds of the trifluoromethoxy group will produce strong absorption bands in the region of 1000-1400 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic rings will appear as a series of bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings will be observed above 3000 cm⁻¹.

The exact positions of these bands can provide information about the electronic effects of the substituents on the aromatic rings. mdpi.com

| Functional Group | Characteristic FTIR Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | 1650 - 1700 |

| Aromatic C=C | 1400 - 1600 |

| C-F | 1000 - 1400 |

| C-O | 1000 - 1300 |

| Aromatic C-H | > 3000 |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. edmundoptics.co.ukyoutube.com While FTIR is based on the absorption of light, Raman spectroscopy measures the scattered light that has a different frequency from the incident light. The frequency shifts in Raman spectroscopy correspond to the vibrational modes of the molecule. spectroscopyonline.com

A key difference between the two techniques lies in their selection rules. Vibrations that result in a change in the dipole moment of the molecule are typically strong in the FTIR spectrum, while vibrations that cause a change in the polarizability of the molecule are strong in the Raman spectrum. ethz.ch For this compound:

The symmetric stretching of the non-polar C=C bonds in the aromatic rings will likely produce strong Raman signals.

The C=O stretch will also be visible in the Raman spectrum.

The vibrations of the trifluoromethoxy group will also have characteristic Raman shifts.

The combination of FTIR and Raman spectroscopy provides a more complete vibrational profile of the molecule, as some vibrations may be strong in one technique and weak or absent in the other. thermofisher.com This dual analysis allows for a more confident identification and characterization of the compound.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy provides a window into the electronic structure and excited-state dynamics of this compound. The interaction of the molecule with light, from absorption to emission, is fundamental to understanding its potential in applications such as photochemistry and materials science.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. msu.eduijprajournal.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule responsible for absorbing light. vscht.cz For this compound, the key chromophores are the benzoyl group (the C=O group conjugated with the two phenyl rings) and the substituted phenyl rings themselves.

The absorption spectrum of a benzophenone derivative is typically characterized by distinct bands corresponding to different electronic transitions. ijprajournal.com These transitions are generally categorized as π → π* and n → π. ijprajournal.comvscht.cz The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are usually intense and occur at shorter wavelengths. The n → π* transitions involve the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. These are typically less intense and occur at longer wavelengths.

Based on data from related substituted benzophenones, the expected UV-Vis absorption data for this compound would feature characteristic peaks for its aromatic system.

Table 1: Representative UV-Vis Absorption Data for Benzophenone and a Related Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Transition Type | Reference |

|---|---|---|---|---|---|

| Benzophenone | Ethanol (B145695) | 252 | 19,400 | π → π | photochemcad.com |

| Benzophenone-carbazole dyad (BP-p-Cz) | THF | ~340 | Not Reported | π → π | researchgate.net |

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a molecule after it has absorbed photons and entered an excited state. This emission can occur as either fluorescence (a rapid process from a singlet excited state) or phosphorescence (a slower process from a triplet excited state). The emission spectrum provides valuable information about the nature of the excited states and the pathways for de-excitation.

Benzophenone and its derivatives are well-known for their rich photophysical behavior. researchgate.net The substitution pattern on the benzophenone framework significantly influences the emission properties, allowing for the tuning of emitted light across the visible spectrum from blue to red. mdpi.com The trifluoromethoxy group, being a strong electron-withdrawing group, is expected to modulate the energy levels of the singlet and triplet excited states and influence the emission characteristics of this compound.

Studies on related systems, such as benzophenone-borate derivatives, have shown that these molecules can exhibit bright photoluminescence in the solid state. rsc.org For example, two different crystalline forms (polymorphs) of a benzophenone-borate derivative display distinct emissions: one emits cyan light and the other deep blue light, highlighting the profound impact of molecular packing on photophysical properties. rsc.org Furthermore, research into donor-acceptor molecules containing trifluoromethyl (-CF₃) groups has demonstrated that such substituents can be used to tune the character of the excited states and enhance processes like thermally activated delayed fluorescence (TADF). rsc.org This process allows for the efficient harvesting of triplet excitons, which is crucial for applications like organic light-emitting diodes (OLEDs). researchgate.net

While a specific photoluminescence spectrum for this compound was not found, the data from related compounds suggest it would likely be a luminescent material, with its emission properties being sensitive to its physical state (solution vs. solid) and environment.

Luminescence Quantum Yield and Lifetime Measurements

To quantify the efficiency of the emission processes, two key parameters are measured: the luminescence quantum yield (Φ) and the excited-state lifetime (τ). The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the radiative decay pathway. rsc.orgsci-hub.st The lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For benzophenone derivatives, these properties are highly dependent on the molecular structure and the surrounding environment. Benzophenone itself is known for its high efficiency in forming triplet states (intersystem crossing), with a triplet quantum yield (Φ_isc) approaching unity. core.ac.uk This makes fluorescence from benzophenone very weak, as the molecule preferentially populates the triplet state.

However, substitutions on the benzophenone core can dramatically alter these properties. Studies on "butterfly-shaped" benzophenone derivatives have reported maximum external quantum efficiencies in OLEDs as high as 14.3%, indicating efficient light emission. sci-hub.st In a study of benzophenone-borate polymorphs, the photoluminescence quantum yields (Φ_PL) were found to be 11.3% and 6.9%, with corresponding room-temperature phosphorescence (RTP) lifetimes of 17.1 ms (B15284909) and 3.3 ms, respectively. rsc.org The significant difference in these values for the same molecule underscores the critical role of intermolecular interactions in the solid state. The lifetime of the triplet state in benzophenone derivatives is a crucial factor in applications like TADF and photochemistry. mdpi.com

Table 2: Representative Photophysical Data for Substituted Benzophenone Derivatives

| Compound Type | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Substituted Benzophenones (CF₃Bp, dpCF₃Bp) | Triplet Quantum Yield (Φisc) | ~1.0 | Acetonitrile | core.ac.uk |

| Benzophenone-borate Polymorph A | Photoluminescence Quantum Yield (ΦPL) | 11.3% | Solid State | rsc.org |

| RTP Lifetime (τRTP) | 17.1 ms | |||

| Benzophenone-borate Polymorph B | Photoluminescence Quantum Yield (ΦPL) | 6.9% | ||

| RTP Lifetime (τRTP) | 3.3 ms | |||

| Butterfly-shaped Benzophenone Derivative | External Quantum Efficiency (EQE) | up to 14.3% | OLED Device | sci-hub.st |

X-ray Based Spectroscopic Techniques

X-ray based techniques probe the core-level electrons and the arrangement of atoms in a material, providing complementary information to electronic spectroscopy. These methods are invaluable for determining electronic structure and crystal packing.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a selected atomic species within a material. anl.govstanford.edu The technique involves tuning synchrotron-based X-rays to the absorption edge of a core electron of a specific element. The resulting spectrum, known as X-ray Absorption Near-Edge Structure (XANES), is sensitive to the oxidation state and coordination environment of the absorbing atom. rsc.orguu.nl

For this compound, XAS, specifically at the fluorine K-edge, is a powerful tool for probing the electronic environment of the trifluoromethoxy group. Studies on various organofluorine compounds have shown that fluorine K-edge XANES spectroscopy can effectively distinguish between organic and inorganic fluorine species. rsc.orgnih.gov Organofluorine compounds typically exhibit two broad absorption features at approximately 688.5 eV and 692.0 eV. nih.gov The relative intensities of these peaks can even provide information related to the chain length of perfluoroalkyl groups. nih.gov

The application of μ-XANES, a spatially resolved version of the technique, allows for the mapping of fluorine-containing compounds on surfaces, demonstrating its utility for analyzing complex samples. rsc.orgkobv.deresearchgate.net While a specific XAS spectrum for this compound is not documented in the searched literature, the established methodology for other organofluorine compounds indicates that XAS would be highly informative for characterizing the C-F and C-O-C bonding environments within the trifluoromethoxy moiety.

X-ray Diffraction (XRD) in Crystalline Systems

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine the precise coordinates of each atom in the unit cell, as well as bond lengths, bond angles, and intermolecular interactions.

The crystal structure of benzophenone itself is well-characterized, and it is known to exist in different polymorphic forms. acs.org The conformation of benzophenone derivatives, particularly the twist angle between the two phenyl rings, is a key structural parameter that is heavily influenced by the substituents. A comprehensive analysis of 98 substituted benzophenone structures from the Cambridge Structural Database revealed that this twist angle can vary significantly, from as low as 38° to as high as 84°. grafiati.com

While the specific crystal structure of this compound has not been published in the reviewed sources, XRD studies on closely related substituted benzophenones are common. nih.govresearchgate.net For example, the crystal structure of a highly substituted benzophenone derivative, tenellone D, was successfully determined, revealing its complete connectivity and stereochemistry. nih.gov Given the prevalence of crystallographic studies on this class of compounds, it is highly probable that this compound forms crystals suitable for XRD analysis. Such an analysis would provide definitive information on its molecular conformation and the nature of intermolecular packing forces, such as C-H···F, C-H···O, and π-π stacking interactions, which govern its solid-state properties.

Table 3: Representative Crystal Structure Data for Substituted Benzophenones

| Compound | Crystal System | Space Group | Key Structural Feature (Twist Angle) | Reference |

|---|---|---|---|---|

| 2,2′-dihydroxy-4,4′-dimethoxybenzophenone | Not Reported | Not Reported | 37.85° | grafiati.com |

| 3-hydroxybenzophenone | Not Reported | Not Reported | 51.61° | grafiati.com |

| Benzophenone (orthorhombic form) | Orthorhombic | P2₁2₁2₁ | ~54° | grafiati.com |

| 4-Chloro-4′-hydroxybenzophenone | Not Reported | Not Reported | 64.66° | grafiati.com |

| 2-amino-2′,5-dichlorobenzophenone | Not Reported | Not Reported | 83.72° | grafiati.com |

| Tenellone D | Monoclinic | P2₁/c | Not Reported | nih.gov |

Compound Name Table

| Abbreviation/Common Name | Systematic Name |

|---|---|

| This compound | Phenyl[3-(trifluoromethoxy)phenyl]methanone |

| Benzophenone | Diphenylmethanone |

| BP-p-Cz | (4-(9H-carbazol-9-yl)phenyl)(phenyl)methanone |

| Tenellone D | 2-(2-formyl-3,5-dihydroxy-4-methylbenzoyl)-3,5-dihydroxy-4-methylbenzaldehyde |

| 8-Hydroxyquinoline | Quinolin-8-ol |

Computational Chemistry and Theoretical Investigations of M Trifluoromethoxybenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of m-Trifluoromethoxybenzophenone at the electronic level. These methods provide a framework for predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. uni-muenchen.dewikipedia.orgiitk.ac.inarxiv.org It is a widely used approach for studying the structural, optical, and vibrational properties of molecules. researchgate.net

In the context of substituted benzophenones, DFT calculations are instrumental in analyzing various intramolecular interactions that contribute to molecular stabilization. researchgate.net Key parameters derived from DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the molecule's reactivity and bioactivity. For instance, a smaller HOMO-LUMO gap often suggests higher reactivity. researchgate.net

The electronic characteristics of molecules like this compound can be thoroughly analyzed using DFT simulations. researchgate.net This includes the determination of Mulliken charges and HOMO-LUMO energy gaps, which are crucial for understanding the stability of molecular interactions and the reactivity of the compound. researchgate.net

Ab Initio Methods in Thermochemical and Kinetic Predictions

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are crucial for obtaining accurate thermochemical and kinetic data. High-level ab initio methods, such as G3MP2 and G4, are employed to estimate standard molar enthalpies of formation for substituted benzophenones in the gas phase. mdpi.com These theoretical results are often compared with experimental data to ensure consistency and accuracy. mdpi.com

For complex chemical processes, ab initio methods are invaluable for developing reliable kinetic models. d-nb.info They provide a means to predict thermochemistry and kinetics data with high accuracy. d-nb.info While high-level quantum mechanics can be computationally expensive, they offer low uncertainty in their predictions. d-nb.infomit.edu The development of high-accuracy extrapolated ab initio thermochemistry (HEAT) protocols has further enhanced the ability to predict molecular energies and heats of formation with near sub-kilojoule per mole accuracy. nih.gov

The accuracy of ab initio predictions is highly dependent on the chosen molecular model and the inclusion of solvation effects, as many reactions occur in a condensed phase. nih.gov Therefore, careful consideration of the computational model is essential for bridging the gap between theoretical predictions and experimental observations. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into dynamic processes that are not accessible through static quantum chemical calculations. nih.govbonvinlab.orgarxiv.org

Reaction Dynamics Modeling in Condensed Phases

MD simulations are particularly useful for modeling reaction dynamics in condensed phases, where the surrounding environment plays a crucial role. nih.govmdpi.com These simulations can track the trajectories of atoms and molecules over time, allowing for the investigation of complex processes like conformational changes and intermolecular interactions. mdpi.com

By simulating the system in an explicit solvent, MD can capture the influence of solvent molecules on the reaction dynamics. cresset-group.com For instance, in studies of fluorinated benzophenone (B1666685) derivatives, MD simulations have been used to analyze the stability and binding interactions of these compounds with biological targets like DNA Topoisomerase I. bohrium.com This provides a dynamic view of the system that complements the static information from molecular docking studies. bohrium.com

Conformational Analysis and Intermolecular Interactions

The conformation of a molecule, which describes the spatial arrangement of its atoms, is critical to its function and reactivity. sfu.ca MD simulations are a powerful tool for exploring the conformational landscape of molecules like this compound. sfu.canih.gov These simulations can reveal the different low-energy conformational states available to the molecule and the transitions between them. cresset-group.com

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, are also readily studied using MD. mdpi.comdovepress.commdpi.com The simulations can provide detailed information about the nature and strength of these interactions. For example, in the study of Trp-cage protein in a trifluoroethanol-water mixture, MD simulations helped to understand the preferential interactions of the solvent components with the peptide surface. nih.gov Similarly, for fluorinated benzophenone derivatives, MD simulations can elucidate the binding interactions with target proteins. bohrium.com

Multiscale Modeling Approaches

Multiscale modeling is a computational strategy that bridges different length and time scales to simulate complex systems. core.ac.uknih.govresearchgate.nettoffeex.com This approach is particularly valuable when the phenomena of interest span multiple scales, from the quantum mechanical behavior of electrons to the macroscopic properties of a material. core.ac.uk

The core idea of multiscale modeling is to use the most appropriate and computationally efficient method for each scale. For example, quantum chemical calculations can be used to describe bond breaking and formation at the atomic level, while the results from these calculations can be used to parameterize force fields for larger-scale molecular dynamics simulations. core.ac.uk This hierarchical approach allows for the investigation of complex systems that would be computationally intractable to simulate entirely with high-level quantum mechanics. core.ac.uktoffeex.com

Integration of Quantum Mechanics and Molecular Mechanics (QM/MM)

The hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is a powerful computational method for studying chemical processes in large, complex systems like solutions or proteins. nih.govuoa.gr This technique treats a small, chemically significant region of the system (e.g., the substrate and active site) with high-accuracy quantum mechanics, while the larger environment (e.g., the rest of the protein or solvent) is described using more computationally efficient molecular mechanics. uoa.grnih.gov This partitioning allows for the detailed study of electronic-level events, such as bond breaking or forming and electronic excitations, within a realistic environmental context. frontiersin.orgacs.org

For a molecule like this compound, QM/MM simulations would be invaluable for investigating its behavior in biological systems or condensed phases. For instance, benzophenone itself is a well-known photosensitizer that can induce DNA damage. acs.org A QM/MM study could elucidate the interaction mechanism between this compound and a DNA strand. acs.org In such a model, the benzophenone derivative and the interacting nucleobase (e.g., thymine) would constitute the QM region, allowing for an accurate description of the electronic triplet state energy transfer, which is crucial for photosensitization. acs.org The rest of the DNA helix and surrounding solvent would be the MM region, providing the necessary structural and electrostatic context for the reaction. frontiersin.org

The choice of how to partition the system and treat the boundary between the QM and MM regions is a critical aspect of these simulations. acs.org Common approaches include mechanical and electronic embedding. In mechanical embedding, the MM environment's influence on the QM region is purely steric, whereas electronic embedding also includes the electrostatic interactions, allowing the MM atoms to polarize the QM region's electron density. nih.govnih.gov For studying photochemical processes, where charge distributions change significantly upon excitation, electronic embedding provides a more physically realistic model. nih.gov

Predictive Modeling for Reaction Outcomes

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including identifying the most likely products and understanding the underlying reaction mechanisms. Density Functional Theory (DFT) is a cornerstone of these predictive models, used to calculate the energies of reactants, intermediates, and transition states. wright.edu

A study on the nucleophilic aromatic substitution (SNAAr) reactions of various fluorinated benzophenones demonstrated the utility of DFT and semi-empirical calculations in predicting preferred reaction pathways. wright.edu The research found that conventional wisdom, which relies on predicting reaction sites from calculated atomic charges or NMR chemical shifts, was not always reliable. wright.edu Instead, by calculating the energies of the reaction intermediates for different substitution sites (ortho, meta, para), the models could successfully identify the most stable, and thus favored, reaction pathways. wright.edu For this compound, a similar approach could be used to predict the regioselectivity of its reactions. By modeling the potential intermediates of a given reaction, one could determine the most energetically favorable outcome.

The photochemical reactivity of benzophenones, often involving the n→π* transition of the carbonyl group to form a diradical triplet state, can also be modeled. mdpi.com This excited state is a powerful hydrogen abstractor. mdpi.com Computational models can predict the efficiency and regioselectivity of such hydrogen abstraction reactions. For example, studies on 4'-benzophenone-substituted nucleosides used molecular mechanics simulations to analyze the conformation of the molecules, which in turn helped rationalize the regioselectivity of intramolecular hydrogen abstraction. acs.org Similar conformational analysis and energy calculations for this compound could predict its behavior in photochemical reactions like the Paternò-Büchi reaction or photosubstitution. researchgate.net

Insights into the electronic properties that govern reactivity can be gained from analyzing the Frontier Molecular Orbitals (HOMO and LUMO). A detailed DFT study on 3,3'-bis(trifluoromethyl)benzophenone (B159179) (TFMBP), a close structural analog of this compound, provides valuable comparative data. nih.gov

Table 1: Calculated Energy Values of TFMBP (Analog Compound)

| Parameter | Energy (eV) |

| EHOMO | -8.11 |

| ELUMO | -1.53 |

| Energy Gap (ΔE) | 6.58 |

Data derived from a Density Functional Theory study on 3,3'-bis(trifluoromethyl)benzophenone, a related compound. nih.gov

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net These calculations, when applied to this compound, would provide a quantitative basis for predicting its reaction outcomes.

Applications of M Trifluoromethoxybenzophenone in Advanced Chemical and Materials Science

Role in Catalysis Research

The application of benzophenone (B1666685) derivatives in catalysis is a subject of ongoing research. The introduction of the potent electron-withdrawing trifluoromethoxy group can significantly influence the catalytic activity and mechanisms, opening avenues in homogeneous, heterogeneous, and photocatalysis.

Homogeneous Catalysis with m-Trifluoromethoxybenzophenone-Derived Ligands

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a metal-ligand complex in a solution. While specific research on ligands derived directly from this compound is not widely documented, the use of benzophenone-based scaffolds in ligand design is an established concept. For instance, diphosphine–benzophenone ligands have been synthesized and used in nickel-catalyzed alkyne cyclotrimerization. nih.gov In these systems, the benzophenone moiety can act as an adaptive, hemilabile part of the ligand, where the ketone's oxygen atom can coordinate to the metal center. nih.gov

The incorporation of an m-trifluoromethoxy group into such a ligand framework would be expected to exert a strong inductive effect. This electronic modification could tailor the properties of a metal catalyst in several ways:

Enhanced Lewis Acidity: The electron-withdrawing nature of the -OCF3 group would decrease the electron density on the metal center, potentially increasing its Lewis acidity and enhancing its activity for reactions involving electrophilic activation.

Modified Redox Potential: The electronic properties of the ligand can alter the redox potential of the metal center, which is crucial for catalytic cycles involving oxidative addition or reductive elimination steps.

A hypothetical homogeneous catalyst system could involve a transition metal complex where this compound is functionalized to act as a bidentate or pincer-type ligand. nih.govresearchgate.net

Table 1: Hypothetical Parameters for a Homogeneous Catalyst System

| Parameter | Description | Potential Influence of this compound |

|---|---|---|

| Metal Center | e.g., Nickel, Palladium, Rhodium | The ligand could stabilize various oxidation states. |

| Ligand Type | Pincer, Bidentate | The benzophenone backbone provides a rigid scaffold. |

| Electronic Effect | Inductive/Resonance | The m-OCF3 group acts as a strong electron-withdrawing group. |

| Target Reaction | Cross-coupling, Hydrogenation | Activity would be tuned by the ligand's electronic properties. |

Heterogeneous Catalysis Incorporating this compound Moieties

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages such as ease of separation and catalyst recyclability. beilstein-journals.org Organic molecules can be immobilized on solid supports like silica, polymers, or metal-organic frameworks (MOFs) to create these catalysts. nih.govacs.orgresearchgate.net

Benzophenone itself is often used as a surface-coupled photoinitiator for "grafting-from" polymerization methods, demonstrating its ability to be tethered to a solid support. nih.gov Although direct examples of this compound being used in heterogeneous catalysts are limited in available literature, its structure is amenable to such applications. It could be incorporated into a heterogeneous system in two primary ways:

As a Tethered Ligand: The molecule could be functionalized and covalently bonded to a solid support. The supported ligand could then coordinate with a metal, creating a recyclable, site-isolated catalyst.

As a Functional Moiety within a Framework: The compound could be used as a building block for a porous material like a MOF, where the trifluoromethoxy-substituted phenyl rings would line the pores, influencing the catalytic environment within the framework. acs.org

The primary benefit of using this specific moiety would be to leverage its electronic properties to influence the activity and selectivity of catalytic sites on a recoverable solid support. beilstein-journals.org

Photocatalytic Applications and Mechanisms

The most well-documented application area for benzophenones is in photochemistry. acs.org Benzophenone and its derivatives are classic photocatalysts that operate via a hydrogen atom transfer (HAT) mechanism. beilstein-journals.orgacs.orgrsc.org The general mechanism involves:

Light Absorption: Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: It then rapidly and efficiently undergoes intersystem crossing to a more stable, long-lived triplet state (T₁).

Hydrogen Atom Transfer (HAT): The triplet-state benzophenone is highly reactive and can abstract a hydrogen atom from a suitable donor substrate, generating a ketyl radical and a substrate-derived radical. acs.org

Catalyst Regeneration: The newly formed radical pair can then proceed through various reaction pathways, with the photocatalyst being regenerated to continue the cycle.

The trifluoromethoxy group can influence the photophysical properties and reactivity of the catalyst. Research has shown that electron-deficient benzophenones are effective HAT photocatalysts for C-H functionalization reactions when paired with nickel catalysis. beilstein-journals.org Furthermore, in a notable study, phenyl(3-(trifluoromethoxy)phenyl)methanone was itself the product of a photocatalytic trifluoromethoxylation of benzophenone, highlighting the compound's relevance and stability within photocatalytic systems. beilstein-journals.org

Advanced Organic Synthesis Applications

Beyond catalysis, this compound serves as a valuable component in other areas of advanced organic synthesis, particularly as a photoinitiator and a structural intermediate.

Photoinitiator Systems in Controlled Polymerization

Photoinitiators are compounds that generate reactive species (radicals or cations) upon exposure to light, initiating a polymerization reaction. acs.org Benzophenones are archetypal Type II photoinitiators, meaning they require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine or thiol, to produce initiating radicals. nih.govresearchgate.netgoogle.com

While research may not extensively detail this compound specifically, related compounds such as 4'-Methoxy-3-(trifluoromethyl)benzophenone are known to be used as photoinitiators. ontosight.ai The initiation process for a system containing this compound would follow the established mechanism for Type II initiators: upon UV irradiation, the excited triplet state of the benzophenone abstracts a hydrogen atom from the amine co-initiator. This generates a ketyl radical and a highly reactive amino-alkyl radical, with the latter being primarily responsible for initiating the polymerization of monomers like acrylates. nih.gov

The efficiency of such a system depends on the UV absorption characteristics of the photoinitiator and its interaction with the co-initiator. The strong absorption of benzophenones in the UV range makes them highly effective for curing applications. google.com

Table 2: Components of a Typical Type II Photoinitiator System

| Component | Example Compound | Role in Polymerization |

|---|---|---|

| Photoinitiator | This compound | Absorbs UV light and abstracts a hydrogen atom. |

| Co-initiator | N-Methyldiethanolamine | Donates a hydrogen atom to form the initiating radical. |

| Monomer | Trimethylolpropane Triacrylate | The polymerizable unit that forms the polymer network. |

| Light Source | UV Lamp (e.g., 365 nm) | Provides the energy to activate the photoinitiator. |

Intermediates in Complex Molecule Synthesis

The trifluoromethoxy group is considered a bioisostere of other functional groups and is often incorporated into molecules in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. ontosight.ai This makes this compound a valuable intermediate for synthesizing more complex, often biologically active, molecules.

Its chemical structure offers multiple reaction sites for further transformation:

The Ketone Group: Can be reduced to a secondary alcohol (a benzhydrol), which can be further functionalized, or can act as a precursor for olefination reactions. lookchem.com

The Aromatic Rings: Can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups.

A key example of using the benzophenone scaffold as an intermediate is in the synthesis of photoaffinity labels. Derivatives of the anesthetic etomidate (B1671615) incorporating a benzophenone moiety have been synthesized to act as effective photolabels for probing binding sites on ion channels. nih.gov This demonstrates how the benzophenone structure serves as a robust platform for building complex molecular tools. The synthesis of this compound itself has been described, and its availability allows chemists to incorporate the unique phenyl-CO-phenyl(m-OCF3) substructure into larger, more intricate target molecules. beilstein-journals.orglookchem.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound / Phenyl(3-(trifluoromethoxy)phenyl)methanone |

| Benzophenone |

| Nickel |

| Palladium |

| Rhodium |

| 2,2′-bis(di(para-tolyl)phosphino)-benzophenone |

| 4'-Methoxy-3-(trifluoromethyl)benzophenone |

| Etomidate |

| N-Methyldiethanolamine |

| Trimethylolpropane Triacrylate |

| Silica |

| Thiol |

Reagents in Fluorination Chemistry

While not a fluorinating agent itself—meaning it does not directly donate a fluorine atom—this compound is a crucial fluorinated building block in synthetic organic chemistry. uni-wuerzburg.de Its value lies in its structure, which provides a pre-assembled trifluoromethoxyphenyl moiety that can be incorporated into larger, more complex molecules. The introduction of fluorine-containing groups is a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org

The use of building blocks like this compound is integral to modern synthetic methods. uni-wuerzburg.de Chemists utilize such precursors in transition-metal-catalyzed cross-coupling reactions or nucleophilic substitution reactions to construct target molecules that benefit from the unique properties of the trifluoromethoxy group. This approach circumvents the often harsh conditions required for direct trifluoromethoxylation, providing a more controlled and efficient synthetic route. The benzophenone portion of the molecule also offers a reactive handle—the ketone group—which can be further modified, for instance, through reduction or conversion to an amine, expanding its synthetic utility. mdma.ch

The table below summarizes the role of this compound as a synthetic building block.

| Role | Description | Synthetic Advantage |

| Fluorinated Building Block | Provides a trifluoromethoxyphenyl group for incorporation into larger molecules. | Avoids direct, often difficult, fluorination steps; offers regiochemical control. |

| Synthetic Intermediate | Serves as a starting material for multi-step syntheses. | The ketone functionality allows for diverse chemical transformations. mdma.ch |

| Precursor for Active Molecules | Used in the synthesis of biologically active compounds and functional materials. google.com | Enables the introduction of the -OCF3 group to modulate properties like lipophilicity and metabolic stability. beilstein-journals.org |

Materials Science Innovations

In materials science, the focus is on designing materials with specific, enhanced properties. The unique characteristics imparted by the trifluoromethoxy group—such as thermal stability, chemical resistance, and low surface energy—make it a valuable component in the design of novel materials. core.ac.uk this compound serves as a key starting point for integrating these properties into a range of advanced materials.

Integration into Functional Materials Design

The design of functional materials often involves the precise arrangement of molecular components to achieve a desired outcome. This compound is utilized as a precursor to introduce the trifluoromethoxy group, which can significantly influence the final properties of a material. For example, the incorporation of -OCF3 groups can enhance the performance of organic materials used in various technologies. nih.gov A patent for the preparation of di- or trifluoromethoxy-substituted benzophenones highlights their utility as intermediates in creating more complex chemical structures, underscoring their role in functional material synthesis. google.com The properties conferred by the trifluoromethoxy group are highly sought after for creating materials with tailored surface properties, thermal stability, and electronic characteristics.

Key Properties Imparted by the Trifluoromethoxy Group:

| Property | Influence on Material | Potential Application Area |

| High Lipophilicity | Increases solubility in nonpolar environments and enhances membrane permeability. | Agrochemicals, Pharmaceuticals. beilstein-journals.org |

| Metabolic Stability | The C-F bond is strong, making the group resistant to metabolic degradation. | Drug discovery, long-lasting materials. beilstein-journals.org |

| Low Surface Energy | Creates surfaces that are both hydrophobic and oleophobic. | Anti-fouling coatings, self-cleaning surfaces. core.ac.uk |

| High Electronegativity | Alters the electronic nature of the molecule, influencing reactivity and intermolecular interactions. | Optoelectronics, specialty polymers. researchgate.net |

Optoelectronic Materials Development

Optoelectronic materials, which interact with both light and electricity, form the basis of devices like LEDs, solar cells, and sensors. azom.com The performance of these devices is highly dependent on the electronic properties of the organic materials used. researchgate.nettaylorfrancis.com Introducing fluorine atoms or trifluoromethoxy groups is a common strategy to fine-tune these properties. mdpi.com The strong electron-withdrawing nature of the -OCF3 group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a conjugated molecule, which can improve charge injection/extraction and enhance the stability of the device. mdpi.com

Although direct applications of this compound in final devices are not widely documented, its role as a precursor is critical. It can be used to synthesize larger conjugated organic molecules or polymers where the trifluoromethoxy group contributes to achieving the desired electronic characteristics for optoelectronic applications. researchgate.net The development of such materials is essential for next-generation displays, lighting, and photovoltaic technologies. mdpi.comutwente.nl

Polymers and Coatings with this compound Components

The incorporation of this compound components into polymers can yield materials with a unique combination of properties. mit.edusigmaaldrich.com The benzophenone core is a well-known photoinitiator; upon exposure to UV light, it can initiate polymerization reactions, making it useful for UV-curable coatings and inks. The trifluoromethoxy group, meanwhile, imparts the desirable characteristics of fluoropolymers, such as hydrophobicity, chemical resistance, and low friction, without needing to create a fully perfluorinated polymer. core.ac.uk

These hybrid properties are valuable for creating high-performance coatings. ppgpmc.comceitec.cz For instance, a coating formulated with a polymer derived from a monomer containing the this compound structure could be applied and then rapidly cured with UV light. The resulting surface would exhibit enhanced durability, weather resistance, and water-repellency, making it suitable for demanding applications in aerospace, automotive, and construction industries. hpcoatings.co.nzstahl.comuniquepolymersystems.com The ability to combine a curing mechanism with high-performance surface properties in a single molecular unit makes this compound a compelling building block for advanced polymer and coating formulations. researchgate.net

Future Directions and Emerging Research Avenues for M Trifluoromethoxybenzophenone

Interdisciplinary Research Frontiers

The unique characteristics of m-trifluoromethoxybenzophenone position it as a valuable building block at the nexus of chemistry, materials science, and biology. ktu.ltaimspress.com Future research will likely see a push towards integrating this compound into functional systems, requiring extensive collaboration across disciplines. nih.govmdpi.comnottingham.ac.uk

One major frontier is medicinal chemistry . While benzophenones are known scaffolds for bioactive compounds, and protein kinases are crucial targets in drug discovery, the specific potential of the m-trifluoromethoxy-substituted variant is underexplored. google.comnih.gov Future work could involve designing and synthesizing derivatives as potential inhibitors for enzymes like protein kinase A (PKA) or phosphatidylinositol 3-kinase (PI3K), which are implicated in diseases such as cancer and diabetes. google.com This requires a synergistic effort from synthetic chemists, computational biologists, and pharmacologists to design, create, and test new therapeutic agents.

In materials science , benzophenones are well-known photoinitiators for polymerization reactions. The introduction of the -OCF3 group can modify the absorption spectrum, excited-state lifetime, and reactivity, potentially leading to the development of novel photopolymers and coatings with enhanced properties. Research could focus on incorporating this compound into materials for 3D printing, advanced optics, or protective coatings, leveraging its anticipated UV-absorbing capabilities and chemical stability. ktu.lt

Table 1: Potential Interdisciplinary Applications for this compound

| Research Field | Potential Role of this compound | Required Interdisciplinary Expertise |

| Medicinal Chemistry | Scaffold for novel enzyme inhibitors (e.g., kinases) | Synthetic Chemistry, Computational Biology, Pharmacology |

| Materials Science | Photoinitiator for advanced polymers and coatings | Polymer Chemistry, Photophysics, Materials Engineering |

| Photocatalysis | Sensitizer (B1316253) for organic transformations, energy storage | Physical Organic Chemistry, Chemical Engineering, Spectroscopy |

Challenges and Opportunities in Advanced Synthesis

While the synthesis of benzophenone (B1666685) derivatives is generally well-established, challenges and opportunities remain for creating this compound and its analogues with high efficiency and selectivity. Traditional methods like Friedel-Crafts acylation may produce isomeric mixtures that are difficult to separate, presenting a significant challenge.

The primary opportunity lies in the development of catalytic and regioselective methods . Future research should target modern cross-coupling strategies (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) that allow for the precise and controlled assembly of the diaryl ketone core. This would improve yield, reduce waste, and provide modular access to a wide range of derivatives for structure-activity relationship studies.

Another significant avenue is the transition from traditional batch processing to continuous flow chemistry . nih.gov While flow chemistry offers benefits like improved heat transfer, safety, and scalability, adapting multi-step syntheses of specialized chemicals like this compound presents a considerable engineering challenge. nih.gov Overcoming this hurdle could enable on-demand production and facilitate more rapid optimization of reaction conditions.

Table 2: Synthesis of this compound: Challenges and Opportunities

| Area | Challenges | Opportunities |

| Regioselectivity | Control of substitution pattern (meta vs. ortho/para) in classical syntheses. | Development of modern, highly regioselective cross-coupling reactions. |

| Efficiency | Potentially low yields and difficult purifications in multi-step sequences. | Optimization of catalytic cycles; minimizing steps and intermediate isolation. |

| Scalability | Transitioning from lab-scale synthesis to industrial production. | Implementation of continuous flow synthesis for improved safety and throughput. nih.gov |

Advancements in Mechanistic Understanding through New Methodologies

Benzophenones are classic subjects for studying photochemical mechanisms, particularly intersystem crossing and triplet energy transfer. The presence of the m-OCF3 group is expected to modulate these photophysical properties, but detailed mechanistic studies are lacking.

Future research will benefit immensely from advanced spectroscopic techniques . Time-resolved absorption and emission spectroscopy (e.g., femtosecond transient absorption) can directly probe the excited-state dynamics of this compound, revealing the rates of intersystem crossing, the lifetime of the triplet state, and its energy transfer capabilities. This knowledge is crucial for its application in photocatalysis.

Recent work has highlighted the use of benzophenone-mediated triplet-triplet energy transfer to activate substrates under mild conditions. nih.gov A key research direction would be to explore this compound as a photosensitizer in such reactions. Its specific electronic properties might offer unique reactivity or selectivity compared to unsubstituted benzophenone. Understanding these mechanisms is fundamental to designing new photocatalytic systems for complex organic synthesis. nih.govsciepublish.comd-nb.info

Computational and Experimental Synergy

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For this compound, this approach holds the key to rapidly advancing its development and application.

Computational chemistry , particularly using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict key molecular properties before a single experiment is run. These include:

Ground and excited-state geometries.

UV-Vis absorption spectra.

Triplet state energies and lifetimes.

Reaction pathways and activation barriers for its use in synthesis or catalysis.

These theoretical predictions can guide experimental efforts, saving significant time and resources. For example, by computationally screening a library of potential derivatives for desired electronic or biological properties, researchers can prioritize the most promising candidates for synthesis and testing. This feedback loop, where experimental results are used to refine computational models, will accelerate the discovery of new functions for this compound and its analogues.

Sustainable Chemistry Perspectives

Applying the principles of green and sustainable chemistry is essential for modern chemical research and manufacturing. rsc.orgsemanticscholar.org The future development of this compound must incorporate these perspectives from the outset. nih.govrsc.orgmdpi.com

A primary focus will be on developing a "greener" synthesis . This involves a holistic assessment of the entire synthetic route according to the 12 Principles of Green Chemistry. semanticscholar.org Key goals include:

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. semanticscholar.org

Use of Catalysis : Replacing stoichiometric reagents (which are consumed in the reaction) with catalytic alternatives that can be used in small amounts and recycled.

Safer Solvents and Reagents : Minimizing or replacing hazardous substances with benign alternatives.

Energy Efficiency : Exploring methods like microwave-assisted synthesis or ambient temperature reactions to reduce energy consumption. rsc.orgdovepress.com

Beyond the synthesis, a life cycle assessment perspective is crucial. nih.gov This involves evaluating the environmental impact of the compound from its creation to its final application and disposal. For applications like photopolymers, this includes designing for degradability or recyclability to prevent the accumulation of persistent materials in the environment. Adopting a sustainable chemistry framework ensures that the future applications of this compound contribute positively to technology without imposing a negative environmental burden. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.